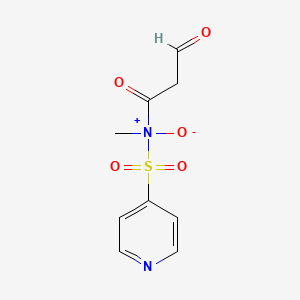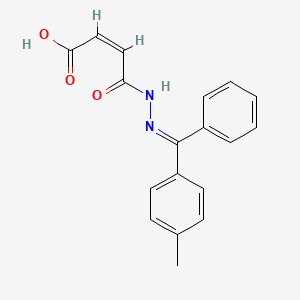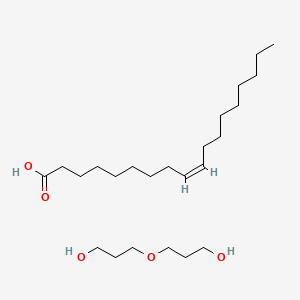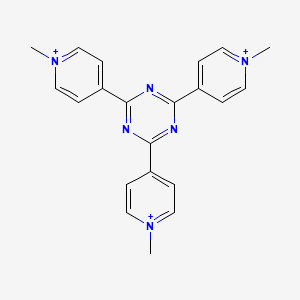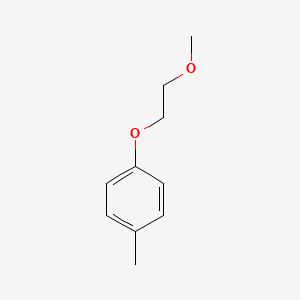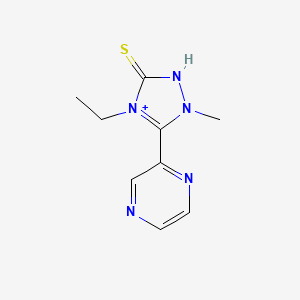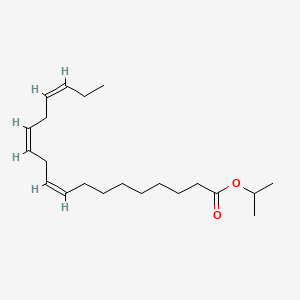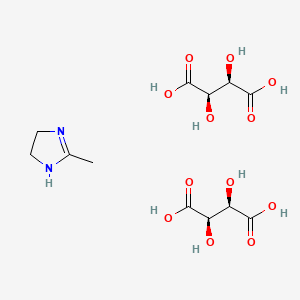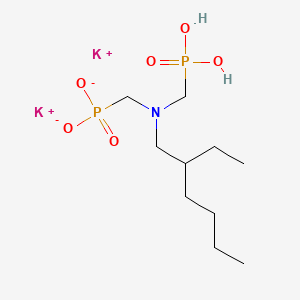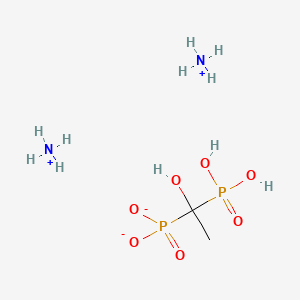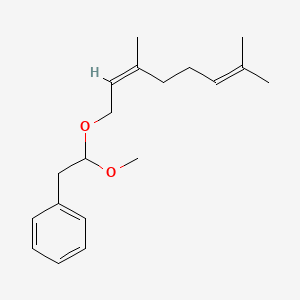
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a benzene ring substituted with a (2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl) group, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene typically involves multi-step organic reactions. The initial step often includes the preparation of the (3,7-dimethyl-2,6-octadienyloxy) group, which is then attached to the benzene ring through a series of reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the benzene ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate or as a precursor for developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene: This isomer differs in the configuration around the double bond, which can affect its chemical properties and reactivity.
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-hydroxyethyl)benzene: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness
(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is unique due to its specific structural features, which impart distinct chemical and biological properties
Propiedades
Número CAS |
93894-23-6 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H28O2/c1-16(2)9-8-10-17(3)13-14-21-19(20-4)15-18-11-6-5-7-12-18/h5-7,9,11-13,19H,8,10,14-15H2,1-4H3/b17-13- |
Clave InChI |
QKRGIVHDLCRAPW-LGMDPLHJSA-N |
SMILES isomérico |
CC(=CCC/C(=C\COC(CC1=CC=CC=C1)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


